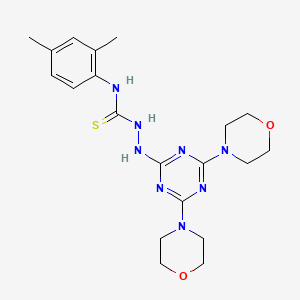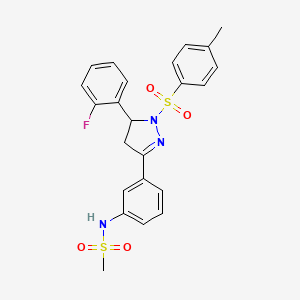![molecular formula C23H17F3N4O3S B2692189 Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate CAS No. 625378-12-3](/img/structure/B2692189.png)
Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanylacetyl group (-SCH2CO-), an amino group (-NH2), and an ethyl benzoate group (C6H5COOCH2CH3). These functional groups could potentially confer a variety of chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the cyano and trifluoromethyl groups, as well as the electron-donating effects of the amino group. The sulfanylacetyl group could potentially undergo a variety of reactions, including oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -CN, -NH2, and -COOCH2CH3 would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
New Routes to Heterocyclic Compounds
Research has demonstrated the utility of related ethyl esters in synthesizing heterocyclic compounds such as 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines through reactions with various electrophilic reagents, showcasing the versatility of these esters in constructing complex molecular architectures (Elnagdi et al., 1988).
Crystallographic Studies
Detailed crystallographic analysis of compounds similar in structure has provided insights into the molecular geometry, hydrogen bonding, and supramolecular assembly, contributing to a deeper understanding of the structural requirements for activity and the development of new materials (Liu et al., 2012).
Asymmetric Synthesis
The compounds have been applied in asymmetric synthesis, particularly in creating chiral building blocks for enantioselective alkaloid synthesis. This underscores the significance of such esters in generating molecules with precise stereochemical configurations, essential for pharmaceutical applications (Hirai et al., 1992).
Hydrogen Bonding and Supramolecular Structures
Studies on substituted pyrazolylbenzoates, which share functional groups with the compound , have revealed intricate patterns of hydrogen bonding leading to diverse supramolecular structures. These findings have implications for designing new materials with specific properties, such as porosity or catalytic activity (Portilla et al., 2007).
Organic Synthesis and Functionalization
The utility of related compounds in organic synthesis, including the preparation of various heterocyclic structures through innovative reactions, showcases the broader applicability of such chemicals in synthesizing novel organic compounds with potential applications in drug development, material science, and as intermediates in complex synthetic pathways (Tanikaga et al., 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S/c1-2-33-22(32)15-3-5-16(6-4-15)29-20(31)13-34-21-17(12-27)18(23(24,25)26)11-19(30-21)14-7-9-28-10-8-14/h3-11H,2,13H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWDIJBMSXWEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)
![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2692109.png)

![3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2692111.png)


![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)



![8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2692126.png)
![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)
![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)